molecular formula C14H25N3O B11747640 4-{[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}butan-1-ol

4-{[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}butan-1-ol

Cat. No.: B11747640
M. Wt: 251.37 g/mol
InChI Key: PWXRKRKKKKJBTA-UHFFFAOYSA-N
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Description

4-{[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}butan-1-ol is a compound that features a pyrazole ring, a cyclopentyl group, and a butanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}butan-1-ol typically involves the formation of the pyrazole ring followed by the introduction of the cyclopentyl and butanol groups. One common method involves the reaction of 1-cyclopentyl-3-methyl-1H-pyrazole with a suitable butanol derivative under controlled conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

4-{[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}butan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

4-{[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}butan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-{[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}butan-1-ol involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The cyclopentyl group and butanol chain may also contribute to the compound’s overall activity by affecting its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    1-cyclopentyl-3-methyl-1H-pyrazole: A precursor in the synthesis of the target compound.

    4-aminobutan-1-ol: Another compound with a similar butanol chain but different functional groups.

    Pyrazole derivatives: Various pyrazole-based compounds with different substituents.

Uniqueness

4-{[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}butan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in different fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H25N3O

Molecular Weight

251.37 g/mol

IUPAC Name

4-[(1-cyclopentyl-3-methylpyrazol-4-yl)methylamino]butan-1-ol

InChI

InChI=1S/C14H25N3O/c1-12-13(10-15-8-4-5-9-18)11-17(16-12)14-6-2-3-7-14/h11,14-15,18H,2-10H2,1H3

InChI Key

PWXRKRKKKKJBTA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1CNCCCCO)C2CCCC2

Origin of Product

United States

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